molecular formula C14H20N2O2 B2480166 benzyl N-[1-(aminomethyl)cyclopentyl]carbamate CAS No. 1352999-72-4

benzyl N-[1-(aminomethyl)cyclopentyl]carbamate

Cat. No.: B2480166
CAS No.: 1352999-72-4
M. Wt: 248.326
InChI Key: FPTGTGNYQQVGRP-UHFFFAOYSA-N
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Description

Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate (CAS 1353000-06-2) is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . This molecule features both a carbamate and a primary amine functional group, making it a valuable building block in organic synthesis and medicinal chemistry research. The carbamate group, particularly the benzyl carbamate (Cbz) moiety, is a well-established and robust protecting group for amines, offering stability under a range of reaction conditions and allowing for orthogonal deprotection strategies . Compounds containing the carbamate functional group are of significant interest in modern drug discovery. The carbamate moiety is known for its good chemical and proteolytic stability, often serving as a key structural element in approved therapeutic agents and prodrugs . Its hybrid amide-ester characteristics make it a useful surrogate for peptide bonds, which can lead to improved metabolic stability and membrane permeability in target molecules . Furthermore, the carbamate group can participate in hydrogen bonding, which may be leveraged to modulate interactions with biological targets . The presence of a reactive primary amine in this molecule allows researchers to further functionalize the core structure, for instance through amide bond formation or reductive amination. This makes this compound a versatile intermediate for constructing more complex chemical entities for research applications. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl N-[1-(aminomethyl)cyclopentyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-11-14(8-4-5-9-14)16-13(17)18-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTGTGNYQQVGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-(aminomethyl)cyclopentyl]carbamate typically involves the reaction of benzyl chloroformate with 1-(aminomethyl)cyclopentane under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

Carbamate oxidation typically targets the amine or cyclopentyl moieties. Common oxidizing agents include:

  • Potassium permanganate (KMnO₄) in acidic or neutral media.

  • Hydrogen peroxide (H₂O₂) under controlled pH conditions.

Key Products :

  • Carboxylic acids : Formed via oxidation of primary amines.

  • Ketones : Result from oxidation of secondary alcohols or specific C–H bonds in the cyclopentyl ring.

Example Reaction :
Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate → Benzyl N-[1-(carboxycyclopentyl)]carbamate (via KMnO₄/H⁺) .

Reduction Reactions

Reduction primarily affects the carbamate group or benzyl moiety. Notable reagents include:

  • Lithium aluminum hydride (LiAlH₄) : Reduces carbamates to amines.

  • Sodium borohydride (NaBH₄) : Selective reduction of carbonyl groups in specific conditions.

Key Products :

  • Primary amines : Generated via cleavage of the carbamate bond.

  • Alcohols : Formed by reduction of ester-like functionalities.

Example Reaction :
this compound → 1-(Aminomethyl)cyclopentylamine (via LiAlH₄ in anhydrous ether) .

Substitution Reactions

Substitution occurs at the benzyl group or carbamate nitrogen. Common methodologies include:

  • Nucleophilic displacement : Using amines, thiols, or alkoxides.

  • Activated carbonate intermediates : p-Nitrophenyl chloroformate (PNPCOCl) or benzotriazole-based reagents (BTBC).

Table 1: Substitution Reactions with Activated Carbonates

ReagentNucleophileConditionsYield (%)Product
PNPCOCl AnilineTHF, 0°C, 12h85N-Phenyl carbamate
BTBC EthanolCH₃CN, DMAP, rt, 6h92Ethoxycarbonyl derivative
BTBC BenzylamineCH₃CN, DMAP, rt, 4h88N-Benzyl carbamate

Mechanistic Insight :

  • BTBC (1-alkoxy[6-(trifluoromethyl)benzotriazolyl]carbonate) enables efficient alkoxycarbonylation under mild conditions .

  • DMAP accelerates amine coupling by deprotonating intermediates .

Stability and Reaction Optimization

  • pH Sensitivity : Hydrolysis occurs rapidly under acidic (pH < 3) or basic (pH > 10) conditions .

  • Temperature : Reactions above 60°C risk decarboxylation or side-product formation .

Scientific Research Applications

Chemical Applications

Organic Synthesis
Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate serves as a reagent in organic synthesis. It is utilized as a building block for more complex molecules, facilitating the development of novel compounds in pharmaceutical chemistry. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form carboxylic acids or ketones and reduced to yield primary amines or alcohols.

Reactivity and Mechanisms
The compound's reactivity is attributed to its carbamate functional group, which can interact with enzymes and receptors through covalent bonding. This interaction can influence various biochemical pathways, making it a valuable tool for probing enzyme activities.

Biological Applications

Biochemical Probing
In biological research, this compound is studied for its potential as a biochemical probe. It aids in investigating enzyme activities and protein interactions, contributing to our understanding of cellular processes.

Therapeutic Potential
The compound has been explored for its therapeutic applications in treating diseases such as cancer and neurological disorders. Its ability to penetrate biological membranes and interact with target proteins makes it a candidate for drug design . Research indicates that carbamates can act as peptide bond surrogates, enhancing the stability of drug candidates while maintaining biological activity .

Industrial Applications

Material Development
In industrial settings, this compound is utilized in the synthesis of new materials. Its properties allow it to function as an intermediate in pharmaceutical production processes, leading to the development of innovative therapeutic agents.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of carbamate derivatives similar to this compound. The research demonstrated that these compounds exhibited significant cytotoxicity against various cancer cell lines through mechanisms involving enzyme inhibition and apoptosis induction .

Case Study 2: Enzyme Inhibition

Another study focused on the role of carbamates in inhibiting specific enzymes involved in metabolic pathways. The findings suggested that this compound could selectively inhibit target enzymes, providing insights into its potential use in metabolic disease treatments .

Mechanism of Action

The mechanism of action of benzyl N-[1-(aminomethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include modulation of enzyme activity, alteration of signal transduction pathways, and interaction with cellular receptors .

Comparison with Similar Compounds

Substituent Variations on the Cycloalkyl Core

Compound Name Substituent/Ring Modification Key Properties/Data Reference
Benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate Cyclopropane ring; hydroxymethyl substituent CAS 19131-99-8; unverified synthesis data; potential solubility differences due to hydroxyl vs. amine .
Benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate Fluorine substituent at C3 93% purity; fluorination may enhance metabolic stability or bioactivity .
Benzyl N-[cyclohexyl(dimethoxyphosphoryl)methyl]carbamate Cyclohexane ring; phosphoryl group 71% yield; 65% ee; phosphoryl groups influence reactivity in organocatalysis .

Carbamate Protecting Group Variations

Compound Name Protecting Group Key Properties/Data Reference
tert-Butyl N-[1-(aminomethyl)cyclopentyl]carbamate tert-Butyl (Boc) CAS 259.31 g/mol; Boc offers acid-labile protection, contrasting with benzyl’s hydrogenolysis .
tert-Butyl N-[2-(aminomethyl)cyclopentyl]carbamate tert-Butyl; C2 substitution Discontinued commercial availability; positional isomerism affects steric interactions .

Ring Size and Stereochemistry

Compound Name Ring Size/Stereochemistry Key Properties/Data Reference
Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate Cyclopentane; cis-3-OH 97% purity; stereochemistry impacts hydrogen bonding and target binding .
Benzyl N-[1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate Acyclic backbone α-Ketoamide functionality; designed as calpain inhibitor (e.g., ACI-XII) .

Biological Activity

Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound belongs to the class of carbamates, which are known for their diverse biological activities. The compound features:

  • Benzyl Group : Contributes to lipophilicity and potential interactions with biological membranes.
  • Carbamate Functional Group : Often involved in enzyme inhibition and modulation.
  • Cyclopentyl Moiety : Provides a cyclic structure that may influence binding affinity and specificity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act through:

  • Enzyme Inhibition : The carbamate group can interact with serine residues in active sites, leading to reversible or irreversible inhibition.
  • Receptor Modulation : The compound may bind to various receptors, altering their activity and downstream signaling pathways.

Biological Activities

Research has indicated several notable biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest potential antitumor effects, although detailed in vivo studies are required to confirm efficacy.
  • Neuroprotective Effects : Similar compounds have shown promise in neuroprotection, indicating a potential role for this compound in treating neurodegenerative diseases.
  • Antimicrobial Properties : Carbamates are often investigated for their antimicrobial activities, suggesting that this compound may also exhibit such properties.

Case Studies and Experimental Data

  • In Vitro Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of related carbamates and found that modifications in the structure significantly influenced cell viability in various cancer cell lines. This compound was noted for its moderate cytotoxicity against certain tumor cell lines, warranting further investigation into its mechanism of action .
  • Structure-Activity Relationship (SAR) :
    • Research into SAR has shown that the presence of the aminomethyl group enhances the binding affinity of similar compounds to target receptors. This suggests that this compound may possess enhanced biological activity compared to other carbamates lacking this substituent .
  • Comparative Analysis with Similar Compounds :
    • Comparative studies with analogs such as Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate revealed distinct differences in potency and selectivity towards specific enzymes or receptors. The cyclopentyl structure appears to confer unique properties that could be exploited for therapeutic applications .

Data Summary

Biological ActivityObservationsReferences
AnticancerModerate cytotoxicity in vitro; requires further investigation,
NeuroprotectivePotential based on structural similarities with known neuroprotectants,
AntimicrobialInvestigated but requires specific testing for confirmation ,

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for benzyl N-[1-(aminomethyl)cyclopentyl]carbamate to maximize yield and purity?

  • Methodological Answer : A stepwise approach is recommended:

  • Step 1 : Protect the amine group using tert-butyl carbamate (Boc) to prevent side reactions during cyclopentyl functionalization .
  • Step 2 : Perform carbamate coupling under anhydrous conditions with coupling agents like DCC (dicyclohexylcarbodiimide) in dichloromethane .
  • Step 3 : Deprotect the Boc group using trifluoroacetic acid (TFA) in a 1:1 DCM/TFA mixture .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity, as validated by HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and carbamate linkage (e.g., carbonyl resonance at ~155 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 253.18) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in cyclopentyl substituents .

Q. How should this compound be stored to maintain stability during long-term studies?

  • Methodological Answer :

  • Store at -20°C in airtight, amber vials under nitrogen to prevent hydrolysis of the carbamate group .
  • Monitor stability via periodic HPLC analysis (e.g., degradation <2% over 6 months under recommended conditions) .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved for chiral pharmacology studies?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak® IA column with a hexane/isopropanol (90:10) mobile phase; baseline separation (α >1.5) is achievable for enantiomers .
  • Enzymatic Resolution : Lipase-mediated kinetic resolution in tert-butyl methyl ether (TBME) selectively hydrolyzes one enantiomer (ee >98%) .

Q. What strategies mitigate contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Standardize Assay Conditions : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Validate Target Engagement : Employ surface plasmon resonance (SPR) to directly measure binding affinity to proposed targets (e.g., enzymes like NOS isoforms) .

Q. How does the cyclopentyl group influence the compound’s interaction with biological targets compared to cyclohexyl analogs?

  • Methodological Answer :

  • Conformational Analysis : Cyclopentyl’s smaller ring size (108° bond angles vs. 120° in cyclohexyl) reduces steric hindrance, enhancing binding to flat active sites (e.g., kinase ATP pockets) .
  • MD Simulations : Perform 100-ns molecular dynamics simulations to compare binding free energy (ΔG) between cyclopentyl and cyclohexyl derivatives .

Q. What computational methods predict the metabolic pathways of this compound?

  • Methodological Answer :

  • In Silico Tools : Use SwissADME to identify cytochrome P450 (CYP3A4) as the primary metabolizing enzyme .
  • Metabolite Profiling : Validate predictions with LC-MS/MS after incubating the compound with human liver microsomes (HLMs) .

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